molecular formula C13H8F2O B1330464 3,3'-Difluorobenzophenone CAS No. 345-70-0

3,3'-Difluorobenzophenone

Cat. No. B1330464
CAS RN: 345-70-0
M. Wt: 218.2 g/mol
InChI Key: UBJLBNGSWJBOGI-UHFFFAOYSA-N
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Description

3,3’-Difluorobenzophenone is a chemical compound with the linear formula (FC6H4)2CO . It has a molecular weight of 218.20 . It is commonly used in chemical synthesis .


Physical And Chemical Properties Analysis

3,3’-Difluorobenzophenone has a melting point of 59-61 °C (lit.) . It has a density of 1.2±0.1 g/cm3, a boiling point of 316.2±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 55.8±3.0 kJ/mol, and the flash point is 121.3±17.9 °C .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

  • Field : Nanomaterials and Optoelectronics .
  • Application : 3,3’-Difluorobenzophenone is used in the molecular design of OLED materials . It functions as a classical phosphor with high intersystem crossing efficiency, making it a compelling candidate for effective reverse intersystem crossing .
  • Methods : For application as Thermally Activated Delayed Fluorescent (TADF) host materials, benzophenone is combined either with carbazole or phenyl-/naphtyl- amino fragments as electron donors .
  • Results : These emitting materials have witnessed a pronounced interest in recent years due to their incorporation in metal-free electroactive frameworks and the capability to convert triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC), consequently achieving exceptionally high external quantum efficiencies (EQEs) .

Environmental Research

  • Field : Environmental Science.
  • Application : 3,3’-Difluorobenzophenone has been studied for its effects on ecosystems and its role in pollution management.
  • Results : The outcomes of these studies were not specified in the sources I found.

Chemical Synthesis

  • Field : Chemistry .
  • Application : 3,3’-Difluorobenzophenone may be used in chemical synthesis . It can serve as a building block in the synthesis of various organic compounds .
  • Results : The outcomes of these studies were not specified in the sources I found .

Fluorinated Building Blocks

  • Field : Chemistry .
  • Application : 3,3’-Difluorobenzophenone is used as a fluorinated building block in chemical synthesis .
  • Results : The outcomes of these studies were not specified in the sources I found .

Safety And Hazards

3,3’-Difluorobenzophenone may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended .

Relevant Papers One relevant paper titled “Influence of isomerism of difluorobenzophenone on the synthesis and properties of poly (arylene ether ketones)” discusses the influence of isomerism of difluorobenzophenone on the efficiency of polycondensation and the properties of homo- and copoly (arylene ether ketones) .

properties

IUPAC Name

bis(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJLBNGSWJBOGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342185
Record name 3,3'-Difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Difluorobenzophenone

CAS RN

345-70-0
Record name 3,3′-Difluorobenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=345-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-Difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-Difluorobenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
PHH Fischer, H Zimmermann - Zeitschrift für Naturforschung A, 1968 - degruyter.com
Electron spin resonance spectra have been observed for anion radicals derived from 4-fluorobenzophenone, 2-fluorobenzophenone, 4,4′-difluorobenzophenone, 3,3′-…
Number of citations: 10 www.degruyter.com
ST Moe, DL Smith, K By, JA Egan… - Journal of Labelled …, 1998 - Wiley Online Library
3,3‐Bis(3‐fluorophenyl)‐1‐propanamine hydrochloride (NPS 846·HCl, 1a) is representative of a new class of diphenylpropylamine NMDA receptor antagonists. The corresponding …
JS Oh, DY Park, BS Song, JG Bae, SW Yoon, YG Kim - Tetrahedron letters, 2002 - Elsevier
Transformation of the allylic amine of monosubstituted olefins into the aryl ketimine derivatives resulted in consistent higher anti diastereofacial selectivity in the osmium-catalyzed …
Number of citations: 22 www.sciencedirect.com
G Gallus, HC Wolf - Zeitschrift für Naturforschung A, 1968 - degruyter.com
Films of pure naphthalene and such doped with about 10 -2 iodobenzene are evaporated. The diffusion length of singlet excitons in evaporated naphthalene is found to be 250 Å at 77 …
Number of citations: 16 www.degruyter.com
JS Oh, J Jeon, YG Kim - Chemical communications, 2005 - pubs.rsc.org
OsO4-catalysed dihydroxylation reactions of the aryl ketimine derivatives of (E)-γ-amino-α,β-unsaturated esters gave anti selectivity ranging from 6.7 ∶ 1 to 19 ∶ 1, whereas the …
Number of citations: 14 pubs.rsc.org
GA McNaughton-Smith, JF Burns… - Journal of medicinal …, 2008 - ACS Publications
Sickle cell disease (SCD) is a hereditary condition characterized by deformation of red blood cells (RBCs). This phenomenon is due to the presence of abnormal hemoglobin that …
Number of citations: 72 pubs.acs.org
J Huang, J Ma, M Li, M Liu, X Zhang… - The Journal of Organic …, 2015 - ACS Publications
The efficient photosubstitution reaction of m-fluorobenzophenone and the related photohydration reactions were systematically investigated in acidic aqueous solutions. The …
Number of citations: 3 pubs.acs.org
ST Moe, DL Smith, EG DelMar, SM Shimizu… - Bioorganic & medicinal …, 2000 - Elsevier
The stereoselective synthesis and biological activity of NPS 1407 (4a), (S)-(−)-3-amino-1,1-bis(3-fluorophenyl)butane, a potent, stereoselective antagonist of the NMDA receptor, are …
Number of citations: 14 www.sciencedirect.com
M Ramseier, P Senn, J Wirz - The Journal of Physical Chemistry A, 2003 - ACS Publications
Why is the triplet state of aromatic ketones quenched by protons? The long-known but unexplained quenching process was investigated in detail for benzophenone (1). Adiabatic …
Number of citations: 80 pubs.acs.org
RA Dodean, JX Kelly, D Peyton, GL Gard… - Bioorganic & medicinal …, 2008 - Elsevier
In this study, the effect of fluorine upon the heme-binding ability of the xanthone nucleus was investigated for 3,6-bis-(ω-N,N-diethylaminoamyloxy)-4,5-difluoroxanthone (F2C5). 2-Fluoro…
Number of citations: 34 www.sciencedirect.com

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